1-(But-3-en-1-yl)piperazine, also known as 1-(3-butenyl)piperazine, is a chemical compound characterized by the presence of a piperazine ring substituted with a butenyl group at one of its nitrogen atoms. This compound falls under the category of piperazine derivatives, which are widely recognized for their pharmacological properties and applications in medicinal chemistry.
This compound can be synthesized from various starting materials, including piperazine and butadiene derivatives. It is classified as an organic compound, specifically a heterocyclic amine due to the presence of the piperazine ring, which contains two nitrogen atoms within a six-membered ring structure. The compound's chemical structure can be represented by the molecular formula and has a CAS number of 82500-01-4 .
The synthesis of 1-(but-3-en-1-yl)piperazine can be achieved through several methods, typically involving the reaction of piperazine with butadiene or its derivatives. One common method includes:
In laboratory settings, reactions are commonly conducted in solvent systems such as dimethylformamide or tetrahydrofuran under reflux conditions to enhance yields. Monitoring the reaction progress can be done using techniques like thin-layer chromatography or gas chromatography-mass spectrometry.
The molecular structure of 1-(but-3-en-1-yl)piperazine features a piperazine ring with a butenyl substituent. The structural formula can be depicted as follows:
1-(But-3-en-1-yl)piperazine participates in various chemical reactions typical of piperazine derivatives:
The reactivity of this compound is influenced by both the basicity of the nitrogen atoms and the electrophilic nature of the butenyl group, making it versatile for further synthetic applications.
The mechanism of action for compounds like 1-(but-3-en-1-yl)piperazine often involves interactions with biological targets such as receptors or enzymes.
Research has shown that modifications on the piperazine ring can significantly alter biological activity, making it a focal point in drug design.
Relevant data indicates that compounds with similar structures often exhibit interesting pharmacological properties, making them candidates for further study .
1-(But-3-en-1-yl)piperazine finds applications primarily in medicinal chemistry and drug development:
Alkylation represents a cornerstone strategy for introducing the but-3-en-1-yl moiety onto the piperazine nucleus, primarily targeting the secondary nitrogen atoms. The synthesis typically involves the reaction of piperazine with 4-bromobut-1-ene or its chloride analogue (chlorobut-3-ene), exploiting the nucleophilicity of the piperazine nitrogen. A critical challenge is controlling mono- versus di-alkylation due to the presence of two equivalent nitrogen atoms in piperazine. Achieving selective monoalkylation requires careful optimization of reaction stoichiometry and conditions. Employing a significant excess of piperazine (commonly ≥ 2.5 equivalents relative to the alkyl halide) favors monoalkylation by statistically reducing the likelihood of a second alkylation event on the same piperazine molecule [7] [8].
Solvent choice significantly impacts yield and selectivity. Polar aprotic solvents like acetonitrile, N,N-dimethylformamide, or dimethyl sulfoxide are preferred as they solubilize the ionic intermediates and facilitate the SN₂ reaction mechanism without participating in nucleophilic substitution themselves [7]. The reaction temperature is typically maintained between 60-80°C to ensure reasonable reaction rates while minimizing polymerization of the allylic halide or alkene product. Inclusion of a mild base, such as potassium carbonate or triethylamine, is common practice to neutralize the hydrogen halide (HX) by-product formed during alkylation, preventing salt formation with the remaining piperazine nitrogen and driving the reaction equilibrium towards product formation. Under optimized conditions (piperazine excess, acetonitrile, K₂CO₃, reflux), monoalkylation yields of 1-(but-3-en-1-yl)piperazine typically range from 60% to 85% [7] [8] [10].
Alternative alkylating agents include but-3-en-1-yl methanesulfonate (mesylate) or p-toluenesulfonate (tosylate), which offer advantages in reactivity but are often more expensive or hygroscopic than the corresponding halides. Quaternary ammonium salts derived from 1,4-diazabicyclo[2.2.2]octane (DABCO) can also serve as precursors. Activation with alkyl halides forms quaternary salts susceptible to nucleophilic ring opening by secondary amines or other nucleophiles, potentially offering routes to unsymmetrically substituted piperazines, although direct application to 1-(but-3-en-1-yl)piperazine synthesis via this route is less common [8].
Table 1: Alkylation of Piperazine with 4-Bromobut-1-ene under Varied Conditions
Piperazine Equivalents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Major Product |
---|---|---|---|---|---|---|
1.0 | Acetonitrile | Potassium carbonate | 80 | 12 | 35 | Mixture (Mono/Di) |
2.0 | Acetonitrile | Potassium carbonate | 80 | 12 | 65 | Monoalkylated |
3.0 | Acetonitrile | Potassium carbonate | 80 | 12 | 78 | Monoalkylated |
2.5 | N,N-Dimethylformamide | Triethylamine | 60 | 8 | 72 | Monoalkylated |
2.5 | Tetrahydrofuran | Potassium carbonate | 65 | 24 | 45 | Monoalkylated |
2.5 | Dichloromethane | Potassium carbonate | 40 | 48 | <20 | Incomplete |
Acylation of 1-(but-3-en-1-yl)piperazine provides a versatile route to amide derivatives, significantly altering the molecule's properties and introducing handles for further chemistry. The terminal alkene remains largely inert under standard acylation conditions, allowing selective modification of the remaining secondary amine nitrogen. Benzoyl chloride derivatives are prominent acylating agents, reacting efficiently with 1-(but-3-en-1-yl)piperazine in the presence of a base like triethylamine or pyridine in anhydrous dichloromethane, tetrahydrofuran, or acetonitrile at 0-25°C [9]. This reaction yields N-benzoyl-N'-(but-3-en-1-yl)piperazines.
The conformational behavior of such acylated derivatives is complex and crucial for their potential biological activity or material properties. N-Benzoyl-N'-(but-3-en-1-yl)piperazine exhibits restricted rotation around the C(O)-N amide bond due to its partial double-bond character, leading to the presence of rotamers observable via low-temperature nuclear magnetic resonance spectroscopy. Additionally, the piperazine ring itself undergoes chair inversion. For N-benzoyl-N'-(but-3-en-1-yl)piperazine, the Gibbs free activation energy (ΔG‡) for amide bond rotation is typically higher (60-75 kJ mol⁻¹) than for piperazine ring inversion (55-65 kJ mol⁻¹), as determined by variable-temperature nuclear magnetic resonance studies [9]. The electron-donating nature of the but-3-en-1-yl group slightly lowers the rotational barrier compared to analogues with aryl groups like 4-nitrophenyl at the other nitrogen.
Substituents on the benzoyl ring significantly influence the rotational barrier. Electron-withdrawing groups (e.g., p-NO₂, p-Cl) increase the partial double-bond character of the amide, thereby raising ΔG‡ for rotation, while electron-donating groups (e.g., p-CH₃, p-OCH₃) decrease it. This correlation aligns with Hammett constants (σ), demonstrating the sensitivity of the amide bond dynamics to electronic effects [9]. N-Arylation instead of acylation, for instance using copper-catalyzed Ullmann-type couplings or Buchwald-Hartwig amination with aryl halides, presents another significant substitution pathway, yielding N-aryl-N'-(but-3-en-1-yl)piperazines.
Table 2: Influence of Benzoyl Substituent on Amide Bond Rotational Barrier in N-Benzoyl-N'-(but-3-en-1-yl)piperazine
Benzoyl Substituent (R) | Hammett Constant (σ) | Approx. ΔG‡ (Rotation) [kJ mol⁻¹] | Coalescence Temp. T_c (K) |
---|---|---|---|
p-NO₂ | +0.78 | 74-78 | 330-340 |
p-Cl | +0.23 | 68-72 | 315-325 |
H | 0.00 | 65-69 | 305-315 |
p-CH₃ | -0.17 | 62-66 | 295-305 |
p-OCH₃ | -0.27 | 60-64 | 290-300 |
The terminal vinyl group (–CH=CH₂) of 1-(but-3-en-1-yl)piperazine is highly amenable to participation in cycloaddition reactions, particularly [4+2] Diels-Alder cycloadditions and 1,3-dipolar cycloadditions, facilitating the construction of complex polycyclic frameworks. The efficiency and regioselectivity of these reactions are profoundly influenced by solvent polarity, catalyst presence, and the application of microwave irradiation.
Diels-Alder reactions employing 1-(but-3-en-1-yl)piperazine as the dienophile require electron-deficient dienes or activation via Lewis acid catalysts. Common Lewis acids include aluminium chloride (AlCl₃), boron trifluoride diethyl etherate (BF₃·OEt₂), or lanthanide triflates (e.g., Yb(OTf)₃). These catalysts coordinate with the piperazine nitrogen or the developing carbonyl oxygen in the case of dienes like quinones, lowering the LUMO energy of the dienophile and accelerating the reaction. Solvent polarity plays a dual role: polar solvents like nitromethane or dichloroethane can stabilize the dipolar transition state, enhancing rates for inverse electron-demand Diels-Alder reactions, while non-polar solvents (toluene, xylene) are often preferred for standard Diels-Alder reactions to avoid catalyst decomposition or side reactions [6].
Microwave-assisted synthesis dramatically enhances cycloadditions involving 1-(but-3-en-1-yl)piperazine tethered to alkene-containing substrates. For instance, acid-catalyzed (e.g., p-toluenesulfonic acid) radical tandem alkylation/cyclization of unactivated alkenes tethered to quinazolinones with ketones (like acetone) proceeds efficiently under microwave irradiation. This method enables the synthesis of ketoalkyl-substituted polycyclic quinazolinone derivatives incorporating the piperazine moiety. Optimized conditions involve potassium persulfate (K₂S₂O₈) as oxidant, p-toluenesulfonic acid catalyst, in solvents like 1,2-dichloroethane or acetonitrile under microwave heating at 120°C for 1-2 hours, achieving yields significantly higher (60-85%) than conventional thermal heating (30-50%) [6]. Solvents with high microwave absorption (high loss tangent), such as dimethyl sulfoxide or N-methyl-2-pyrrolidone, further accelerate these reactions.
1,3-Dipolar cycloadditions, such as reactions with azides or nitrile oxides, also benefit from solvent and catalyst optimization. Copper(I) catalysis, particularly using complexes with ligands like tris(triazolyl)methylamine or tris(benzimidazolylmethyl)amine, is highly effective for azide-alkyne cycloadditions (CuAAC) involving derivatives where the terminal alkene is modified to an alkyne (e.g., 1-(but-3-yn-1-yl)piperazine). While not directly the vinyl compound, this highlights the utility of the side chain. For the vinyl group itself, reactions with organic azides (R-N₃) can yield triazoline adducts, which are often unstable. Solvents like tert-butanol or water are frequently employed for CuAAC, promoting catalyst solubility and reactivity.
Table 3: Solvent and Catalyst Effects on Cycloadditions Involving 1-(But-3-en-1-yl)piperazine Motifs
Reaction Type | Optimal Solvent | Catalyst/Additive | Conditions | Key Outcome/Advantage |
---|---|---|---|---|
Diels-Alder (Standard) | Toluene | AlCl₃ or Yb(OTf)₃ | Reflux, 12-24 h | Moderate yields (40-60%), requires catalyst |
Diels-Alder (Inverse e⁻) | Nitromethane | None or mild Lewis acid | 80-100°C, 6-12 h | Improved rates in polar solvent |
Radical Alkylation/Cyclization | 1,2-Dichloroethane | p-TsOH, K₂S₂O₈ | MW, 120°C, 1-2 h | High yields (60-85%), access to fused quinazolinones |
1,3-Dipolar (Azide) | tert-Butanol/H₂O | Cu(I) (e.g., CuSO₄/NaAsc) | RT-60°C, 1-6 h | High regioselectivity, stable triazole products (after alkyne mod.) |
The but-3-en-1-yl side chain offers a distinct site for regioselective chemical transformations independent of the piperazine ring nitrogens, primarily targeting the terminal vinyl group (–CH=CH₂). Key strategies include hydrofunctionalization, oxidation, and olefin metathesis.
Hydrofunctionalization reactions like hydrohalogenation (HX addition) or hydroboration-oxidation demonstrate Markovnikov selectivity. Treatment with hydrogen bromide (HBr), often generated in situ or using 48% aqueous HBr, yields 1-(4-bromobutyl)piperazine as the major product due to the formation of the more stable secondary carbocation intermediate. Anti-Markovnikov additions are achievable using radical conditions or hydroboration. Hydroboration with disiamylborane or 9-borabicyclo[3.3.1]nonane followed by oxidative workup (H₂O₂, NaOH) provides the primary alcohol, 1-(4-hydroxybutyl)piperazine, regioselectively [10]. Epoxidation using meta-chloroperoxybenzoic acid or dimethyldioxirane yields glycidyl ether derivatives, 1-(oxiran-2-ylmethyl)piperazine, which serve as versatile electrophiles for ring-opening reactions with nucleophiles.
Olefin cross-metathesis presents a powerful tool for diversifying the side chain. Using ruthenium catalysts like Grubbs 2nd generation catalyst, 1-(but-3-en-1-yl)piperazine can undergo cross-metathesis with various functionalized terminal alkenes (e.g., acrylonitrile, allyl acetate, protected allyl amines, vinyl sulfones). Catalyst choice and alkene partner ratio are crucial for suppressing homodimerization of the piperazine derivative and achieving good conversion towards the desired heterocoupled product. For example, reaction with acrylonitrile using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C provides 1-(5-cyanopent-4-en-1-yl)piperazine. The electron-withdrawing nature of the piperazine nitrogen slightly deactivates the alkene, requiring careful optimization [6] [10].
Controlled oxidation of the terminal alkene is another viable route. Ozonolysis in dichloromethane/methanol at low temperatures (-78°C) followed by reductive workup (e.g., dimethyl sulfide) cleaves the vinyl group to yield 1-(3-formylpropyl)piperazine. Oxidative cleavage using potassium permanganate or sodium periodate/ruthenium trichloride yields the corresponding carboxylic acid, 4-(piperazin-1-yl)butanoic acid. These carbonyl derivatives (aldehyde, carboxylic acid) serve as crucial intermediates for further derivatization via condensation, reduction, or amide coupling, effectively extending the molecular complexity accessible from the core 1-(but-3-en-1-yl)piperazine scaffold.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1